N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide
CAS No.: 1060260-96-9
Cat. No.: VC11931597
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060260-96-9 |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C20H20N2O4/c23-19(22-9-1-2-10-22)11-14-3-6-16(7-4-14)21-20(24)15-5-8-17-18(12-15)26-13-25-17/h3-8,12H,1-2,9-11,13H2,(H,21,24) |
| Standard InChI Key | NPFAQDUFKIJJJS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Introduction
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are often explored for their biological activity due to their structural similarity to bioactive molecules.
Molecular Formula and Weight
While exact data for this compound is unavailable, its molecular formula can be deduced as , with an estimated molecular weight of approximately 352.39 g/mol.
Pharmacological Interest
Compounds containing benzodioxole and pyrrolidine groups are often studied for their potential as:
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Anti-inflammatory agents: Benzodioxole derivatives have shown inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
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Anticancer agents: The amide bond and aromatic systems may interact with biological targets such as kinases or DNA.
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CNS-active drugs: Pyrrolidine-containing compounds are known for modulating neurotransmitter systems.
Mechanism of Action
The compound’s activity may involve:
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Hydrogen bonding via the carboxamide group.
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Aromatic interactions through the benzodioxole ring.
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Covalent or non-covalent binding facilitated by the ketone group.
Synthesis Pathways
The synthesis of this compound likely involves:
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Formation of the benzodioxole core: Using catechol derivatives and formaldehyde under acidic conditions.
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Attachment of the carboxamide group: Through amide bond formation using an appropriate acid chloride or anhydride.
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Introduction of the pyrrolidine moiety: Via reductive amination or alkylation with pyrrolidine derivatives.
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Incorporation of the ketone functional group: Through oxidation or condensation reactions.
Analytical Characterization
To confirm the structure, standard analytical techniques would be employed:
Spectroscopy
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NMR (Nuclear Magnetic Resonance):
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-NMR for proton environments in the aromatic and aliphatic regions.
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-NMR for carbonyl and aromatic carbons.
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IR (Infrared Spectroscopy):
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Peaks for amide () and ketone () groups.
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Mass Spectrometry
To confirm molecular weight and fragmentation patterns.
X-ray Crystallography
For definitive structural elucidation if crystalline samples are available.
Hypothetical Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~352.39 g/mol |
| Melting Point | ~180–200°C (estimated) |
| Solubility | Soluble in organic solvents |
| LogP (Partition Coefficient) | ~3–4 (estimated) |
Research Outlook
Further studies are needed to:
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Evaluate its pharmacological properties through in vitro and in vivo assays.
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Optimize its structure for better potency and selectivity.
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Investigate its toxicity profile to assess safety.
This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential biological activities.
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